1-Iodo-1H,1H-nonafluoropentane
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Overview
Description
1-Iodo-1H,1H-nonafluoropentane is a fluorinated organic compound with the chemical formula C5H2F9I. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is known for its unique properties due to the presence of both iodine and multiple fluorine atoms, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Iodo-1H,1H-nonafluoropentane typically involves the iodination of perfluorinated pentane derivatives. One common method includes the reaction of perfluoropentane with iodine in the presence of a catalyst under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete iodination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Iodo-1H,1H-nonafluoropentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form nonafluoropentane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of perfluorinated carboxylic acids or other oxidized products.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Iodo-1H,1H-nonafluoropentane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds and in various organic reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of imaging agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism by which 1-Iodo-1H,1H-nonafluoropentane exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom acts as a reactive site for substitution and other reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Iodo-1H,1H-nonafluoropentane can be compared with other similar fluorinated compounds, such as:
1-Bromo-1H,1H-nonafluoropentane: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-Chloro-1H,1H-nonafluoropentane: Contains a chlorine atom, which also affects its chemical properties and uses.
1-Fluoro-1H,1H-nonafluoropentane: With a fluorine atom, this compound has different reactivity and stability compared to its iodine counterpart.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which makes it suitable for certain reactions and applications that other halogenated compounds may not be as effective for .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-5-iodopentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F9I/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCSJMGXADMMTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F9I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395178 |
Source
|
Record name | 1-Iodo-1H,1H-nonafluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253-14-7 |
Source
|
Record name | 1-Iodo-1H,1H-nonafluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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